Superior Inhibition of Lysosomal Protein Degradation in Hepatocytes Compared to Pepstatin
In a direct comparative study of protein turnover in primary rat hepatocyte cultures, leupeptin inhibited the release of amino acids (a measure of proteolysis) by 65% within 10 hours, while pepstatin, an aspartic protease inhibitor, inhibited release by only 15% over 2 days [1]. This demonstrates that leupeptin is substantially more effective at rapidly blocking lysosomal protein degradation pathways in this system. The effects of the two inhibitors were additive, indicating they target distinct protease pools [1].
| Evidence Dimension | Inhibition of amino acid release (proteolysis) |
|---|---|
| Target Compound Data | 65% inhibition within 10 hours |
| Comparator Or Baseline | Pepstatin: 15% inhibition within 2 days |
| Quantified Difference | Leupeptin achieves >4x greater inhibition in less than 1/4 the time |
| Conditions | Primary culture of adult rat hepatocytes; amino acid release measured via ninhydrin method |
Why This Matters
This quantifies that leupeptin provides rapid and potent control over lysosomal proteolysis, whereas pepstatin is largely ineffective in this model, making leupeptin essential for short-term protein degradation studies in liver cells.
- [1] Tanaka K, Ikegaki N, Ichihara A. Effects of leupeptin and pepstatin on protein turnover in adult rat hepatocytes in primary culture. Arch Biochem Biophys. 1981;208(1):296-304. doi:10.1016/0003-9861(81)90152-1. View Source
